(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound "(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" belongs to the fused heterocyclic family of triazolo-thiadiazoles, which are characterized by a bicyclic core comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring. This scaffold is known for its planar geometry and diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties .
The styryl group at position 6, with its (E)-configuration and trifluoromethyl (-CF₃) moiety, introduces steric bulk and electron-withdrawing effects, which may influence binding affinity to biological targets such as enzymes or receptors. The trifluoromethyl group is particularly notable for its metabolic stability and ability to modulate electronic properties .
Properties
IUPAC Name |
3-ethyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4S/c1-2-11-18-19-13-21(11)20-12(22-13)7-6-9-4-3-5-10(8-9)14(15,16)17/h3-8H,2H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCXJNCIDNGTRN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of chorismate, a crucial precursor for several aromatic compounds in microorganisms.
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in microorganisms. The disruption of this pathway can lead to a decrease in the production of essential metabolites, affecting the growth and survival of the microorganisms.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as shikimate dehydrogenase. Shikimate dehydrogenase is an essential protein for the biosynthesis of the chorismate end product, making it a promising therapeutic target.
Cellular Effects
Based on its potential interaction with shikimate dehydrogenase, it could influence cell function by affecting the biosynthesis of chorismate, a precursor to many important biomolecules.
Molecular Mechanism
It is suggested that it may inhibit the activity of shikimate dehydrogenase, thereby affecting the biosynthesis of chorismate and its downstream products.
Metabolic Pathways
Given its potential interaction with shikimate dehydrogenase, it may be involved in the shikimate pathway, which leads to the production of chorismate.
Biological Activity
(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound belonging to the class of thiadiazoles and triazoles, known for their diverse biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological potential.
Chemical Structure and Properties
The compound's structure features a triazole ring fused with a thiadiazole moiety and a trifluoromethyl-substituted styryl group. This unique arrangement contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 335.33 g/mol.
Biological Activity Overview
The biological activities of thiadiazole derivatives are extensive, including:
- Antimicrobial Activity : Thiadiazoles exhibit significant antimicrobial properties against various bacteria and fungi.
- Anticonvulsant Activity : Compounds within this class have been shown to possess anticonvulsant effects in preclinical models.
- Anticancer Activity : Some derivatives demonstrate cytotoxic effects against cancer cell lines.
- Anti-inflammatory and Analgesic Effects : Thiadiazoles have been investigated for their potential in reducing inflammation and pain.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
In anticonvulsant screening using maximal electroshock-induced seizure (MES) models, several thiadiazole derivatives demonstrated significant protective effects. For example, compounds with structural similarities to this compound were effective in preventing seizures in animal models . The mechanism is believed to involve modulation of GABAergic pathways.
Anticancer Activity
Thiadiazole derivatives have been evaluated for anticancer properties against various cell lines. In one study, compounds were tested against the MDA-MB-231 breast cancer cell line, showing IC50 values ranging from 10 to 50 µM. The structural modifications significantly influenced their cytotoxicity .
Case Study 1: Antimicrobial Efficacy
A derivative structurally related to this compound was synthesized and tested against multiple pathogens. Results indicated that it had superior activity compared to standard antibiotics such as ampicillin .
Case Study 2: Anticonvulsant Screening
In a study assessing anticonvulsant properties using the pentylenetetrazole model in mice, several thiadiazole derivatives showed significant protection against induced seizures. The best-performing compound exhibited an ED50 value of 15 mg/kg .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. Research indicates that compounds within this class exhibit potent antibacterial and antifungal activities. For example, derivatives of (E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested against various strains of bacteria and fungi with promising results in inhibiting growth .
Anticonvulsant Activity
The compound has also shown potential as an anticonvulsant agent. Studies on similar 1,3,4-thiadiazole derivatives indicate their efficacy in reducing seizure activity in preclinical models. The structure-activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance anticonvulsant properties .
Anti-inflammatory Properties
Anti-inflammatory effects have been documented for triazolo-thiadiazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes such as carbonic anhydrase and urease. These activities are crucial for developing treatments for diseases related to enzyme dysfunctions .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport characteristics .
Photovoltaic Applications
Research into the photovoltaic properties of thiadiazole derivatives indicates their potential as active materials in solar cells. The compound's ability to absorb light and convert it into electrical energy is being studied for enhancing solar cell efficiency .
Case Studies
Chemical Reactions Analysis
General Synthetic Pathways for Triazolo-Thiadiazole Derivatives
The synthesis of triazolo-thiadiazole derivatives often involves multiple steps, starting with the formation of the triazole ring followed by the incorporation of the thiadiazole moiety. A common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) to form the triazolo-thiadiazole ring system .
Synthetic Steps for Similar Compounds
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Formation of Triazole Precursors :
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Synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols from substituted benzoyl hydrazines.
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React these precursors with aromatic carboxylic acids.
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Cyclization to Form Triazolo-Thiadiazole :
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Use POCl3 as a reagent to facilitate the cyclization reaction.
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The resulting mixture is then treated with NaOH to adjust the pH and precipitate the product.
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Chemical Reactions of Triazolo-Thiadiazole Derivatives
Triazolo-thiadiazole derivatives can participate in various chemical reactions, including:
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Nucleophilic Substitution : The sulfur atom in the thiadiazole ring can undergo nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution : The aromatic rings attached to the triazolo-thiadiazole core can undergo electrophilic aromatic substitution reactions.
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Catalytic Hydrogenation : The styryl group in the compound can be reduced to an alkyl group under hydrogenation conditions.
Spectroscopic Characterization
The characterization of triazolo-thiadiazole derivatives typically involves spectroscopic techniques such as FT-IR, 1H NMR, and ESI-MS. These methods help confirm the structure and purity of the synthesized compounds.
Example Spectroscopic Data for Similar Compounds
| Technique | Example Data |
|---|---|
| FT-IR | ν 3057(m), 1623(m), 1452(s), 1325(m), 1216(m) cm−1 |
| 1H NMR | δ 8.09 (t, 1H, J = 8.4 Hz, Ar–H), 7.84 (d, 2H, J = 8.4 Hz, Ar–H) |
| ESI-MS | m/z 353.18 [M+1]+ |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) at position 6 correlate with enhanced antimicrobial and antitubercular activities .
- Planar substituents (e.g., styryl, pyridinyl) improve π-π stacking interactions with biological targets, as evidenced by crystallographic studies .
- The trifluoromethyl group in the target compound may confer metabolic stability and enhanced binding to hydrophobic enzyme pockets, similar to fluorinated analogs in anticancer studies .
Crystallographic and Physicochemical Comparisons
Table 3: Structural and Crystallographic Data
Q & A
Q. Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | NaH, toluene, 80°C, 12h | 60–75 | |
| Triazole Cyclization | POCl₃, reflux, 16h | 45–55 | |
| Styryl Functionalization | Pd-catalyzed coupling, 100°C | 30–40 |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., ethyl groups at position 3, styryl protons) and confirms regiochemistry .
- IR Spectroscopy : Identifies thiadiazole (C=S, ~1250 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.08 for C₁₇H₁₄F₃N₅S) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry (E-configuration of styryl group) and crystal packing interactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reaction yields for styryl introduction .
- Temperature Control : Lowering cyclization temperatures (70°C vs. reflux) reduces side-product formation .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >95% purity for biological assays .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Q. Table 2: Substituent Impact on Antifungal Activity
| Substituent (Position 6) | IC₅₀ (µM) vs. C. albicans | Reference |
|---|---|---|
| 3-CF₃-styryl (E) | 12.3 ± 1.2 | |
| 3-CH₃-styryl (E) | 36.7 ± 2.5 | |
| 4-F-styryl (E) | 28.9 ± 1.8 |
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use consistent fungal strains (e.g., ATCC 90028) and protocols (CLSI M27 guidelines) to minimize variability .
- Structural Validation : Confirm compound stereochemistry via XRD or NOESY NMR to rule out isomer contamination .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., fluconazole) to validate potency claims .
Basic: What in vitro models assess its biological activity?
Methodological Answer:
- Antifungal Assays : Broth microdilution (CLSI M27) against Candida spp. and Aspergillus spp. .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Enzyme Inhibition : 14α-demethylase (CYP51) inhibition measured via UV-Vis spectroscopy (ΔA₄₈₀ nm) .
Advanced: What computational methods predict binding interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
